molecular formula C7H4FN3O2 B12509862 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

Cat. No.: B12509862
M. Wt: 181.12 g/mol
InChI Key: VGJNKGHLDJFSKZ-UHFFFAOYSA-N
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Description

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid is a heterocyclic compound that contains a fluorine atom and a triazolo-pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .

Mechanism of Action

The mechanism of action of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt, and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, making the compound useful in therapeutic applications .

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C7H4FN3O2/c8-4-1-2-5-9-6(7(12)13)10-11(5)3-4/h1-3H,(H,12,13)

InChI Key

VGJNKGHLDJFSKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1F)C(=O)O

Origin of Product

United States

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